Phenyl 3,4,5-trimethoxybenzoate

Description

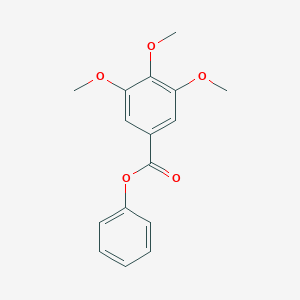

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

phenyl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C16H16O5/c1-18-13-9-11(10-14(19-2)15(13)20-3)16(17)21-12-7-5-4-6-8-12/h4-10H,1-3H3 |

InChI Key |

WJAOHEPEBANKEO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Significance of the 3,4,5 Trimethoxybenzoate Moiety in Synthetic and Medicinal Chemistry

The 3,4,5-trimethoxybenzoate (B1228286) structural unit, a key feature of Phenyl 3,4,5-trimethoxybenzoate, is a privileged scaffold in the realms of synthetic and medicinal chemistry. nih.gov This moiety is derived from 3,4,5-trimethoxybenzoic acid, which itself is an O-methylated form of gallic acid. orientjchem.org The presence of the three methoxy (B1213986) groups on the phenyl ring is a crucial element, frequently associated with a wide array of biological activities. nih.gov

Research has consistently shown that the 3,4,5-trimethoxyphenyl fragment is a characteristic structural requirement for the activity of numerous compounds that inhibit tubulin polymerization, a critical process in cell division. nih.govnih.gov This makes it a valuable component in the design of potential anticancer agents. mdpi.comnih.gov For instance, derivatives incorporating this moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govmdpi.comnih.gov Studies have explored its incorporation into diverse heterocyclic systems like thiazoles, pyrimidines, and indoles to create novel compounds with potent biological effects. mdpi.comresearchgate.netbenthamdirect.com

Beyond cancer research, the 3,4,5-trimethoxybenzoyl group has been investigated for other therapeutic applications. Analogues have been synthesized and studied as potential antinarcotic agents, showing inhibitory effects on morphine withdrawal syndrome in mice. tandfonline.com The versatility of this moiety is further highlighted by its use as a precursor in the synthesis of more complex molecules with potential applications in treating a range of conditions. nih.govontosight.ai The modification of the carboxyl group of 3,4,5-trimethoxycinnamic acid, a related structure, into ester and amide derivatives is a common strategy to broaden the therapeutic potential. nih.gov

Overview of Ester Derivatives in Advanced Chemical Science

Phenyl 3,4,5-trimethoxybenzoate (B1228286) belongs to the ester class of organic compounds. Esters are characterized by a carbonyl group adjacent to an ether linkage and are formally derived from an acid and an alcohol. wikipedia.org In this case, it is the ester formed from 3,4,5-trimethoxybenzoic acid and phenol (B47542).

Ester derivatives are fundamental in many areas of chemical science. They are widespread in nature, contributing to the fragrances of fruits and flowers, and are major components of fats and oils in the form of fatty acid esters of glycerol. wikipedia.org In industrial applications, esters are used as solvents, plasticizers, and are the building blocks of important polymers like polyesters. wikipedia.orgacs.org

In synthetic organic chemistry, esters are highly versatile intermediates. Phenyl esters, such as Phenyl 3,4,5-trimethoxybenzoate, are particularly useful as acylating agents. organic-chemistry.org They can be used to introduce the acyl group (in this case, the 3,4,5-trimethoxybenzoyl group) into other molecules under mild conditions to form a variety of other compounds like amides and other esters. organic-chemistry.orgrsc.org The synthesis of esters can be achieved through various methods, including the classic Fischer esterification, reaction of acid chlorides with alcohols, and more modern transition-metal-catalyzed C-H activation techniques. acs.orgontosight.aigoogle.com The modification of secondary metabolites through esterification is a common strategy to enhance their biological activity or alter their physical properties, such as solubility and stability. researchgate.netmedcraveonline.com

Scope of Academic Research on the Chemical Compound and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy of this compound reveals characteristic signals that correspond to the distinct proton environments in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region, while the two protons on the trimethoxy-substituted benzene (B151609) ring appear as a singlet. The methoxy (B1213986) groups exhibit a sharp singlet further upfield.

For its analogues, such as methyl 3,4,5-trimethoxybenzoate, the spectrum is simplified. The aromatic protons of the gallic acid moiety appear as a singlet, and the methoxy groups also present as singlets, but at different chemical shifts. The methyl ester group gives rise to its own characteristic singlet.

¹H NMR Data for this compound and its Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | 7.45-7.39 (m, 2H, Ar-H), 7.28-7.22 (m, 3H, Ar-H), 3.92 (s, 6H, 2x OCH₃), 3.90 (s, 3H, OCH₃) |

| Methyl 3,4,5-trimethoxybenzoate | CDCl₃ | 7.29 (s, 2H, Ar-H), 3.90 (s, 6H, 2x OCH₃), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃) |

| Ethyl 3,4,5-trimethoxybenzoate | CDCl₃ | 7.28 (s, 2H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 9H, 3x OCH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| Propyl 3,4,5-trimethoxybenzoate | CDCl₃ | 7.28 (s, 2H, Ar-H), 4.24 (t, J=6.7 Hz, 2H, OCH₂CH₂CH₃), 3.89 (s, 9H, 3x OCH₃), 1.79 (sext, J=7.1 Hz, 2H, OCH₂CH₂CH₃), 1.03 (t, J=7.4 Hz, 3H, OCH₂CH₂CH₃) |

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbonyl carbon of the ester group, the aromatic carbons, and the methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing ester linkage.

The ¹³C NMR spectrum of methyl 3,4,5-trimethoxybenzoate shows the expected signals for the aromatic ring carbons, the three methoxy carbons, and the ester methyl carbon, with the carbonyl carbon appearing significantly downfield.

¹³C NMR Data for this compound and its Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | 165.0 (C=O), 152.9 (Ar-C), 150.8 (Ar-C), 142.8 (Ar-C), 129.5 (Ar-C), 125.9 (Ar-C), 124.9 (Ar-C), 121.6 (Ar-C), 108.0 (Ar-C), 56.3 (OCH₃) |

| Methyl 3,4,5-trimethoxybenzoate | CDCl₃ | 166.8 (C=O), 153.1 (Ar-C), 142.4 (Ar-C), 125.0 (Ar-C), 107.0 (Ar-C), 56.2 (OCH₃), 52.2 (COOCH₃) |

| Ethyl 3,4,5-trimethoxybenzoate | CDCl₃ | 166.4 (C=O), 153.1 (Ar-C), 142.3 (Ar-C), 125.3 (Ar-C), 107.1 (Ar-C), 61.2 (OCH₂CH₃), 56.2 (OCH₃), 14.4 (OCH₂CH₃) |

| Propyl 3,4,5-trimethoxybenzoate | CDCl₃ | 166.5 (C=O), 153.1 (Ar-C), 142.2 (Ar-C), 125.5 (Ar-C), 107.1 (Ar-C), 66.8 (OCH₂CH₂CH₃), 56.2 (OCH₃), 22.1 (OCH₂CH₂CH₃), 10.5 (OCH₂CH₂CH₃) |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group, typically observed around 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1600-1450 cm⁻¹ region.

Analogues like methyl 3,4,5-trimethoxybenzoate exhibit similar characteristic peaks, with the most prominent being the ester carbonyl stretch.

FT-IR Data for this compound and its Analogues

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound | ~1720 | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Aromatic C=C stretch | |

| ~1250, ~1120 | C-O stretch (ester and ether) | |

| ~2940, ~2840 | C-H stretch (methoxy) | |

| Methyl 3,4,5-trimethoxybenzoate | ~1718 | C=O stretch (ester) |

| ~1589, ~1506 | Aromatic C=C stretch | |

| ~1225, ~1126 | C-O stretch (ester and ether) | |

| ~2945, ~2839 | C-H stretch (methoxy and methyl) | |

| Ethyl 3,4,5-trimethoxybenzoate | ~1715 | C=O stretch (ester) |

| ~1589, ~1507 | Aromatic C=C stretch | |

| ~1227, ~1125 | C-O stretch (ester and ether) | |

| ~2978, ~2941, ~2837 | C-H stretch (methoxy and ethyl) | |

| Propyl 3,4,5-trimethoxybenzoate | ~1716 | C=O stretch (ester) |

| ~1589, ~1507 | Aromatic C=C stretch | |

| ~1227, ~1125 | C-O stretch (ester and ether) | |

| ~2967, ~2940, ~2878 | C-H stretch (methoxy and propyl) |

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. For aromatic compounds like this compound, the symmetric breathing modes of the benzene rings often give rise to strong Raman signals. The C=O stretching vibration is also observable, though typically weaker than in the IR spectrum. This technique is particularly useful for studying samples in aqueous solutions, where water absorption can be problematic in FT-IR. Studies on related compounds have utilized FT-Raman to investigate solid-state properties and polymorphism.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of these benzoate (B1203000) esters typically involves the cleavage of the ester bond. A common fragmentation pathway for this compound would be the formation of the 3,4,5-trimethoxybenzoyl cation (m/z 195) and a phenoxy radical. Another significant fragment would correspond to the phenyl cation (m/z 77).

For its alkyl analogues, such as methyl 3,4,5-trimethoxybenzoate, the primary fragmentation is the loss of the methoxy group from the ester to form the 3,4,5-trimethoxybenzoyl cation. Further fragmentation can involve the sequential loss of methyl radicals from the methoxy groups on the aromatic ring.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For compounds related to this compound, the fragmentation is predictable and informative. The core structure, 3,4,5-trimethoxybenzoic acid, shows a molecular ion peak at m/z 212. nist.gov The mass spectrum of methyl 3,4,5-trimethoxybenzoate, a close analogue, exhibits a strong molecular ion peak at m/z 226, corresponding to its molecular formula C₁₁H₁₄O₅. researchgate.net

In the EI-MS of gallate esters, fragmentation typically involves the cleavage of the ester bond. The primary fragments arise from the trimethoxybenzoyl moiety and the phenol (B47542) moiety. For instance, the mass spectrum of methyl gallate provides a clear fragmentation pattern that aids in its identification. researchgate.net Similarly, the GC-MS analysis of 3,4,5-trimethoxybenzoic acid in EI mode reveals characteristic peaks that can be used for its identification in complex matrices. nih.gov

Table 1: Key EI-MS Fragments for 3,4,5-Trimethoxybenzoic Acid

| m/z Value | Ion Identity/Fragment |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 197 | [M-CH₃]⁺ |

| 182 | [M-2xCH₃]⁺ or [M-CH₂O]⁺ |

| 169 | [M-CH₃-CO]⁺ |

| 154 | [M-CO₂H-CH₃]⁺ |

Data based on NIST WebBook for 3,4,5-trimethoxybenzoic acid. nist.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of polar and thermally labile compounds, including derivatives of this compound. In positive ion mode, compounds like methyl 3,4,5-trimethoxybenzoate readily form protonated molecules, showing a prominent [M+H]⁺ ion at m/z 227.6. derpharmachemica.com

The fragmentation behavior of gallate esters under ESI-MS/MS is well-characterized. nih.gov All gallate esters tend to fragment similarly, yielding common product ions. The deprotonated gallic acid fragment at m/z 169.01 is a base peak for many gallated catechins. nih.gov Other significant common fragments for gallate esters include ions at m/z 125.02 (pyrogallol moiety) and ions corresponding to the loss of the ester side chain. nih.gov This systematic fragmentation is crucial for identifying gallate-containing compounds in natural product extracts. nih.govnih.gov The analysis of trimebutine, an ester of 3,4,5-trimethoxybenzoic acid, and its metabolites by GC/MS also relies on these characteristic fragmentation pathways. nih.gov

Table 2: Common ESI-MS/MS Fragments for Gallate Esters (Negative Ion Mode)

| Precursor Ion | Fragment m/z | Putative Identity |

|---|---|---|

| [M-H]⁻ | 169.01 | Deprotonated gallic acid |

| [M-H]⁻ | 125.02 | Pyrogallol moiety |

Data sourced from studies on green tea catechins and alkyl gallates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds. It has been successfully employed to identify 3,4,5-trimethoxybenzoic acid, a key derivative and a known human metabolite of mescaline, in biological samples like urine. ebi.ac.uk The technique's high resolution and sensitivity allow for the detection and structural confirmation of trace amounts of the compound.

In synthetic chemistry, GC-MS is used to monitor reaction progress and confirm the identity of products and intermediates. tubitak.gov.tr For example, during the synthesis of a pyrrolidine (B122466) derivative containing the 3,4,5-trimethoxybenzoyl group, GC-MS analysis identified the formation of methyl 3,4,5-trimethoxybenzoate as a byproduct of alcoholysis, confirming the reaction pathway. tubitak.gov.tr The Kovats retention index, a standardized measure of retention time in GC, has been determined for 3,4,5-trimethoxybenzoic acid, further aiding its identification. nih.gov

Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Complex Mixture Analysis

UPLC-Q-TOF/MS combines the high separation efficiency of UPLC with the high mass accuracy and resolution of Q-TOF mass spectrometry, making it an exceptionally powerful tool for analyzing complex mixtures. This technique has been instrumental in identifying novel compounds containing the 3,4,5-trimethoxybenzoate moiety in natural extracts.

A study on the chemical constituents of the fungus Metacordyceps neogunnii using UPLC-Q-TOF/MS identified a complex ester, 2-(((4-((2-(4-methoxyphenyl)hydrazono)methyl)phenoxy)acetyl)hydrazono)methyl)this compound. e3s-conferences.org The analysis provided a quasi-molecular ion peak [M+H]⁺ at m/z 559.2077 and a retention time of 3.975 minutes, allowing for its putative identification. e3s-conferences.org Similarly, this high-resolution technique is used to profile and annotate gallated flavan-3-ols in berry extracts, demonstrating its utility in metabolomics and natural product chemistry. nih.gov The use of UPLC-MS/MS has also been reported for the quantitative analysis of methyl-3,4,5-trimethoxy benzoate in honey samples. scialert.net

Electronic Spectroscopy and Optical Properties

The electronic and optical properties of this compound and its analogues are of significant interest, particularly for applications in materials science. UV-Vis spectroscopy and studies into nonlinear optical properties provide valuable data on electron transitions and molecular polarizability.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is routinely used to characterize compounds containing the 3,4,5-trimethoxybenzoyl chromophore. eurekaselect.combenthamdirect.com Phenolic compounds, including gallate esters, are known to absorb strongly in the UV region between 220 and 400 nm due to π-π* transitions within the aromatic system. researchgate.net

The absorption maximum (λ_max) can be influenced by substitution patterns and the solvent environment. nih.gov For example, methyl gallate, a structural analogue, exhibits a maximum absorbance around 275-280 nm. researchgate.netmdpi.com Upon deprotonation in a basic solution, this peak undergoes a bathochromic (red) shift to approximately 320 nm. mdpi.com Propyl gallate shows absorption peaks at 256, 283, and 290 nm in a solvent phase. tandfonline.com These characteristic absorptions are useful for both qualitative identification and quantitative analysis. nih.gov

Table 3: UV-Vis Absorption Maxima (λ_max) for this compound Analogues

| Compound | λ_max (nm) | Solvent/Conditions |

|---|---|---|

| Methyl Gallate | 275-280 | Neutral |

| Methyl Gallate (deprotonated) | 320 | Basic (NaOH) |

| Propyl Gallate | 256, 283, 290 | DMSO |

Data compiled from spectroscopic studies. researchgate.netmdpi.comtandfonline.com

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are valuable for applications in optoelectronics and photonics. nih.gov The NLO response in organic materials often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of a molecule, facilitated by a π-conjugated system. nih.gov

Derivatives of this compound have been investigated for their NLO properties. eurekaselect.combenthamdirect.com In a study of 4-acetyl this compound, quantum chemical calculations were performed to determine its dipole moment, polarizability, and first hyperpolarizability (β), which are key indicators of second-order NLO activity. eurekaselect.combenthamdirect.com A small HOMO-LUMO energy gap is often correlated with higher polarizability and enhanced NLO response. researchgate.net Research on other methyl 3,4,5-trimethoxybenzoate derivatives has also pointed to their potential NLO applications. researchgate.net The electron-donating nature of the methoxy groups on the phenyl ring can contribute to the ICT character required for NLO activity, making these compounds promising candidates for new NLO materials. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of molecular structure, including the absolute configuration of chiral centers, and offers detailed insights into the conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of molecules. For this compound and its analogues, X-ray diffraction studies have been instrumental in confirming their molecular architecture and understanding their structural nuances.

Detailed crystallographic analyses have been performed on several analogues, revealing key structural features. For instance, the crystal structure of 3,4-Dihydroxythis compound has been determined, providing a clear picture of its solid-state conformation. iucr.org In this molecule, the 3,4,5-trimethoxybenzoyl and the 3,4-dihydroxyphenyl moieties are each essentially planar. iucr.org A significant feature is the substantial twist between these two ring systems, characterized by a dihedral angle of 82.02°. iucr.org The crystal structure is further stabilized by intermolecular O-H···O hydrogen bonds, which link adjacent molecules to form a two-dimensional network. iucr.org

Similarly, extensive crystallographic work has been conducted on various esters of 3,4,5-trimethoxybenzoic acid, particularly the methyl ester and its derivatives. researchgate.net The crystal structure of Methyl 3,4,5-trimethoxybenzoate shows that the methyl ester group and the two methoxy groups in the meta positions are nearly coplanar with the benzene ring. researchgate.net However, the methoxy group at the para position is oriented almost perpendicularly to the ring. researchgate.net This conformational preference highlights the influence of electronic and steric effects on the solid-state structure.

The introduction of substituents onto the trimethoxybenzoate ring, as seen in Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate , induces significant changes in their crystal packing and molecular geometry, as confirmed by single-crystal X-ray diffraction. researchgate.net

The crystallographic data for these representative analogues are summarized in the tables below.

Crystallographic Data for 3,4-Dihydroxythis compound

| Parameter | Value iucr.org |

|---|---|

| Molecular Formula | C₁₆H₁₆O₇ |

| Molecular Weight (Mr) | 320.29 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 11.552 (2) |

| b (Å) | 12.817 (3) |

| c (Å) | 10.572 (2) |

| β (°) | 105.57 (3) |

| Volume (ų) | 1507.9 (6) |

| Z | 4 |

Crystallographic Data for Methyl 3,4,5-trimethoxybenzoate Derivatives

| Compound | Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate researchgate.net | Methyl 3,4,5-trimethoxy-2-nitrobenzoate researchgate.net |

|---|---|---|

| Molecular Formula | C₁₁H₁₂Br₂O₅ | C₁₁H₁₃NO₇ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | C2/c |

| a (Å) | 17.2605 (5) | 20.4898 (4) |

| b (Å) | 8.9082 (3) | 9.7348 (2) |

| c (Å) | 8.9920 (3) | 24.3911 (5) |

| β (°) | 105.922 (2) | 99.457 (1) |

Computational Chemistry and Theoretical Modeling of Phenyl 3,4,5 Trimethoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Phenyl 3,4,5-trimethoxybenzoate (B1228286) at the atomic level. These methods allow for the precise determination of molecular geometry, electronic structure, and vibrational frequencies.

Density Functional Theory (DFT) has been effectively employed to study the molecular geometry and electronic structure of compounds structurally related to Phenyl 3,4,5-trimethoxybenzoate. For instance, studies on 4-acetamidothis compound and 4-acetyl this compound have utilized the B3LYP functional for quantum chemical calculations. tandfonline.comresearchgate.net These studies reveal that such molecules are not perfectly planar. acs.org The optimization of the molecular geometry using DFT provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT calculations. tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for charge transfer within the molecule. tandfonline.com For related gallic acid esters, theoretical ab initio methods have been used to gain simultaneous structural information alongside experimental testing. nih.gov

| Parameter | Typical Method | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT/B3LYP | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | TD-DFT | Indicates electron-donating ability. |

| LUMO Energy | TD-DFT | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | TD-DFT | Relates to chemical reactivity and stability. |

The choice of a basis set is a critical aspect of obtaining accurate results in computational chemistry. For molecules similar to this compound, the 6-31G(d,p) basis set has been commonly used in conjunction with the B3LYP functional. tandfonline.comresearchgate.net This Pople-style basis set includes polarization functions (d,p) which are important for describing the anisotropic electron distribution in molecules with multiple bonds and lone pairs.

For more accurate calculations of certain properties, larger and more flexible basis sets such as 6-311++G(d,p) are employed. acs.org This basis set includes diffuse functions (++) which are essential for describing the behavior of electrons far from the nucleus, a feature important for anions and weak interactions. The validation of a chosen basis set is often achieved by comparing the calculated properties, such as vibrational frequencies, with experimental data. The selection of the model chemistry, which encompasses both the level of theory and the basis set, is crucial for balancing computational cost and the accuracy of the prediction. rsc.org The ORCA software package, for instance, offers a wide range of built-in basis sets and the flexibility to use custom ones. mdpi.com

Theoretical calculations of vibrational frequencies serve as a powerful tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. Using DFT methods, the vibrational modes of a molecule can be predicted. For instance, in a study of 3,5-dimethylpyrazole, vibrational frequencies were calculated using the B3LYP method with various basis sets, and the results were compared with experimental FT-IR and FT-Raman spectra to validate the computational model. tandfonline.com

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.) of the molecule. worldscientific.com This corroboration between theoretical and experimental spectra is crucial for confirming the molecular structure and understanding its vibrational properties. nih.gov

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can be used to investigate the conformational changes, intermolecular interactions, and bulk properties of this compound.

For similar aromatic esters, MD simulations have been performed to understand their behavior in different phases. For example, a study on phenyl-4-(4-benzoyloxy-)benzoyloxy-benzoate utilized MD simulations to investigate its crystalline and nematic liquid crystal phases. tandfonline.com Such simulations can reveal characteristic molecular motions and help in the interpretation of experimental data like X-ray diffractograms. tandfonline.com

In a typical MD simulation of an aromatic ester, a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) is used to describe the potential energy of the system as a function of its atomic coordinates. researchgate.net The simulations are often conducted in an NPT ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T), mimicking experimental conditions. researchgate.net These simulations can provide valuable information on thermophysical properties and the molecular-level structure of the fluid. researchgate.net Reactive MD simulations have also been used to study the pyrolysis of aromatic polyesters like PET, providing mechanistic insights into their degradation pathways.

Reactivity and Interaction Site Prediction

Computational methods are also instrumental in predicting the reactivity of a molecule and identifying the sites most likely to participate in chemical reactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

In MEP analysis, regions of negative electrostatic potential (typically colored red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For derivatives of this compound, MEP analysis has been used to determine nucleophilic and electrophilic reactivity. tandfonline.comresearchgate.net The red-colored regions, indicating high electron density, are often located around the carbonyl oxygen atoms, making them likely sites for interactions with electrophiles. researchgate.net The regions around the hydrogen atoms and the phenyl ring can show positive potential, suggesting they are potential sites for nucleophilic attack. This analysis provides a visual and intuitive way to understand the reactive behavior of the molecule. tandfonline.com

| Color on MEP Surface | Electrostatic Potential | Interpretation | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Site for electrophilic attack |

| Yellow/Green | Intermediate | Relatively neutral region | - |

| Blue | Most Positive | Electron-deficient region | Site for nucleophilic attack |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For derivatives of this compound, such as 4-acetamidothis compound and 4-acetyl this compound, quantum chemical calculations have been performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. eurekaselect.combenthamdirect.com The electronic properties, including HOMO and LUMO energies, were calculated using time-dependent DFT (TD-DFT). benthamdirect.comresearchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, has lower kinetic stability, and is considered a "soft" molecule. researchgate.net Studies on 4-acetyl this compound revealed a small HOMO-LUMO energy gap, which indicates that charge transfer can readily occur within the molecule, pointing to high chemical reactivity and polarizability. eurekaselect.combenthamdirect.comresearchgate.netnih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Significance for this compound Derivatives |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the capacity for electron donation. | The energy level indicates its potential to interact with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the capacity for electron acceptance. | The energy level indicates its potential to interact with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap, as found in related structures, implies high chemical reactivity and potential for bioactivity. benthamdirect.comresearchgate.net |

Global and Local Reactivity Descriptors

To further quantify the reactivity predicted by FMO analysis, global and local reactivity descriptors are calculated. These parameters provide a more detailed picture of a molecule's stability and reactive sites. eurekaselect.combenthamdirect.com These descriptors are typically derived from the energies of the frontier orbitals. nih.gov

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.netnih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of a molecule's reactivity. Soft molecules are more reactive. researchgate.netnih.gov |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the energy stabilization when the system acquires additional electronic charge. nih.gov |

Ligand-Protein Interaction Modeling

Molecular modeling, particularly molecular docking, is a powerful technique used to predict how a ligand, such as this compound, might interact with a protein target. ekb.eg This is fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.gov

Molecular Docking Studies with Target Proteins (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a well-established enzyme target for antimicrobial and anticancer drugs. ekb.egnih.govd-nb.info Its inhibition disrupts the synthesis of essential cellular components like DNA, leading to cell death. d-nb.info The 3,4,5-trimethoxyphenyl moiety is a key feature of the potent antibacterial drug trimethoprim, a known DHFR inhibitor. nih.gov

Molecular docking studies have been performed on compounds containing the 3,4,5-trimethoxyphenyl group to investigate their potential as DHFR inhibitors. ekb.eg For example, a series of hydrazones with this moiety were docked into the active site of Staphylococcus aureus DHFR (PDB ID: 2W9H). ekb.eg The results of these studies indicate a possible mechanism of action where the compounds bind to a specific site within the enzyme, causing significant inhibition of its activity. ekb.eg Docking simulations help to visualize the binding mode, identify key interactions (such as hydrogen bonds and hydrophobic interactions) with amino acid residues in the active site, and calculate a docking score that estimates the binding affinity. d-nb.infoplos.org

In Silico Studies of Efflux Pump Inhibition Mechanisms

Multidrug efflux pumps are a significant cause of antibiotic resistance in bacteria, as they actively transport antimicrobial agents out of the cell. nih.gov The development of efflux pump inhibitors (EPIs) that can be co-administered with antibiotics is a promising strategy to overcome this resistance. nih.gov

While specific in silico studies on this compound as an efflux pump inhibitor are not detailed in the available literature, computational methods are widely used to understand the inhibition mechanisms. These studies often model how potential EPIs interact with the pump proteins. A common mechanism of action for some EPIs involves the disruption of the energy source required for the pump's function, such as the proton motive force. nih.gov Computational modeling can help predict how a compound might interfere with this process, for example, by blocking the proton translocation channel or altering the membrane's electrochemical potential. nih.gov Given the antimicrobial interest in the trimethoxybenzoate scaffold, investigating its potential role in efflux pump inhibition through in silico models is a logical area for future research.

Protein-Ligand Binding Affinity Predictions

Predicting the binding affinity between a ligand and its protein target is a primary goal of molecular docking and other computational methods. nih.govbiorxiv.org This affinity, often expressed as a binding free energy (e.g., in kcal/mol), quantifies the strength of the protein-ligand interaction. d-nb.info A lower, more negative binding energy value typically corresponds to a stronger and more stable interaction, suggesting a more potent compound. d-nb.info

In the context of DHFR inhibition, docking studies of molecules containing the 3,4,5-trimethoxyphenyl group have been evaluated based on their binding free energy. ekb.eg These predictions are crucial for ranking potential inhibitors and prioritizing them for synthesis and biological testing. semanticscholar.org Computational approaches are continually being refined to improve the accuracy of these predictions, leveraging machine learning and advanced scoring functions to better correlate predicted affinities with experimental data. nih.govbiorxiv.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-acetamidothis compound |

| 4-acetyl this compound |

| Trimethoprim |

Chemical Reactivity and Transformation Studies of Phenyl 3,4,5 Trimethoxybenzoate

Hydrolytic Stability and Ester Bond Lability Investigations

The ester linkage in phenyl 3,4,5-trimethoxybenzoate (B1228286) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield phenol (B47542) and 3,4,5-trimethoxybenzoic acid. This process can be influenced by various factors, including pH and the presence of enzymes.

The stability of similar compounds, such as trimebutine (B1183) maleate, which also contains a 3,4,5-trimethoxybenzoyl ester group, has been studied. The hydrolysis of trimebutine leads to the formation of 3,4,5-trimethoxybenzoic acid, and the rate of this degradation is a key indicator of the compound's chemical stability. google.com In pharmaceutical formulations, the hydrolysis of the active principle is a critical parameter affecting shelf-life and efficacy. google.com

Studies on related compounds have shown that the ester bond can be cleaved under basic conditions. For instance, methyl 2-nitro-3,4,5-trimethoxybenzoate is hydrolyzed to 2-nitro-3,4,5-trimethoxybenzoic acid using sodium hydroxide (B78521) in ethanol. mdpi.org This suggests that the ester bond in phenyl 3,4,5-trimethoxybenzoate would also be labile under similar alkaline conditions.

The susceptibility of the ester bond to cleavage is a critical consideration in its applications. For example, in the context of drug design, the lability of the ester bond can be exploited for the controlled release of an active molecule.

Reactions Involving the Phenyl Moiety

Electrophilic Aromatic Substitution Reactions (e.g., Nitration)

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The phenoxy group (-O-CO-R) is an activating group and directs incoming electrophiles to the ortho and para positions. byjus.comvedantu.com

A common example of this type of reaction is nitration. When phenyl benzoate (B1203000) is nitrated, the nitro group is introduced primarily at the para position of the phenyl ring attached to the oxygen atom, yielding 4-nitrophenyl benzoate. vedantu.com This is because the ester group activates the phenyl ring to which it is attached through the oxygen atom. vedantu.com The carbonyl group of the ester, being electron-withdrawing, deactivates the other phenyl ring. vedantu.com

Similarly, for this compound, nitration would be expected to occur on the unsubstituted phenyl ring. The reaction of methyl 3,4,5-trimethoxybenzoate with fuming nitric acid in acetic acid results in the nitration of the trimethoxybenzoyl ring, yielding methyl 2-nitro-3,4,5-trimethoxybenzoate. mdpi.org However, in the case of this compound, the unsubstituted phenyl ring is more activated towards electrophilic attack than the electron-rich but sterically hindered trimethoxybenzoyl ring.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of electron-donating groups on the ring stabilizes the carbocation intermediate and increases the reaction rate. mnstate.edu

Transformations of the Trimethoxybenzoyl Group

Reductive Transformations

The trimethoxybenzoyl group in this compound can undergo various reductive transformations. A significant reaction is the reduction of the ester carbonyl group.

In a study on the synthesis of (±)-epigallocatechin gallate, a related compound, (2R,3R)-3,4-dihydro-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl 3,4,5-trimethoxybenzoate, was synthesized. sci-hub.st This synthesis involved a reductive cyclization, highlighting that the trimethoxybenzoyl moiety can be retained while other parts of the molecule are transformed. sci-hub.st

Furthermore, research on colchicine (B1669291) and related compounds has shown that a methyl 2-phenyl-3:4:5-trimethoxy benzoate can be converted to the corresponding aldehyde. gla.ac.uk This transformation involves the reduction of the ester to an aldehyde, a common synthetic step. gla.ac.uk

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity is important in reactions like electrophilic aromatic substitution. As discussed, nitration is expected to occur regioselectively at the para position of the phenyl ring due to the directing effect of the ester's oxygen atom. vedantu.com

Demethylation of the trimethoxybenzoyl group can also exhibit regioselectivity. A process for the regioselective demethylation of the p-methoxy group in 3',4',5'-trimethoxy benzoic acid esters using a Lewis acid has been developed. google.com This indicates that under specific conditions, one methoxy (B1213986) group can be selectively removed over the others.

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, its derivatives or reactions involving it can be stereoselective. For instance, in a study on the synthesis of chiral allenes, (S)-1a was converted to its 3,4,5-trimethoxybenzoate derivative to establish the stereochemical outcome of a reaction. nih.gov The use of the trimethoxybenzoate group was instrumental in determining the absolute configurations of the products through X-ray crystallography. nih.gov

Factors Influencing Reactivity Profile Compared to Analogues

The reactivity of this compound is influenced by the electronic and steric properties of its constituent parts and can be compared to its analogues.

Electronic Effects: The three methoxy groups on the benzoyl moiety are electron-donating, which increases the electron density on that ring. However, the ester linkage as a whole influences the reactivity of the phenyl ring. Compared to a simple phenol, the ester group in this compound makes the phenyl ring less susceptible to some reactions due to the electron-withdrawing nature of the adjacent carbonyl group, yet it still directs ortho-para in electrophilic substitutions. byjus.com

In a study comparing the multidrug resistance reversal activity of various benzoate derivatives, it was found that the number and position of methoxy groups on the phenyl ring played a significant role. nih.gov Specifically, a 3,4,5-trimethoxybenzoate derivative showed potent activity, suggesting that the electronic nature of this substituent is crucial for its biological interactions. nih.gov

The table below summarizes the reactivity of this compound in different reaction types.

| Reaction Type | Reagent/Conditions | Product(s) | Observations |

| Hydrolysis | NaOH / Ethanol | Phenol and 3,4,5-trimethoxybenzoic acid | The ester bond is labile under basic conditions. |

| Nitration | Fuming HNO₃ / Acetic Acid | 4-Nitrothis compound | The nitro group is directed to the para position of the unsubstituted phenyl ring. |

| Reduction | Various reducing agents | Aldehyde or alcohol derivatives | The ester group can be reduced to an aldehyde or alcohol. |

| Demethylation | Lewis Acid (e.g., AlCl₃) | 4'-Hydroxy-3',5'-dimethoxy derivative | Regioselective removal of the para-methoxy group is possible. |

Applications in Advanced Chemical and Biological Research

Utilization as a Synthetic Intermediate and Building Block

Phenyl 3,4,5-trimethoxybenzoate (B1228286) serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. ontosight.ai Its structural motif is particularly valuable in the construction of bioactive compounds.

Researchers have successfully synthesized novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment, which have demonstrated potent antiproliferative activity by targeting tubulin. nih.gov In one such study, 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide was synthesized and showed significant activity against MGC-803 cells. nih.gov

The synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the primary bioactive metabolite of the antispasmodic drug trimebutine (B1183), has been described, highlighting the role of the trimethoxybenzoyl moiety in medicinal chemistry. nih.govresearchgate.netresearchgate.net Furthermore, derivatives of Phenyl 3,4,5-trimethoxybenzoate have been utilized in the synthesis of flavonoid analogues like (±)-7-O-galloyltricetiflavan, a compound with antiviral and anti-inflammatory properties. rsc.org The 3,4,5-trimethoxybenzoyl chloride is a key reagent in these synthetic pathways. rsc.org

The versatility of this compound as a building block is further demonstrated in its use for creating a variety of other molecular structures. For instance, it has been a precursor in the synthesis of substituted azetidinones, which are investigated for their antibacterial activity. derpharmachemica.com The synthesis typically involves the conversion of gallic acid to methyl 3,4,5-trimethoxybenzoate, which is then further elaborated. derpharmachemica.com It has also been used in the synthesis of phenethylamine (B48288) derivatives with potential biological activities. ontosight.ai

Table 1: Examples of Compounds Synthesized Using this compound or its Derivatives

| Target Compound | Starting Material/Intermediate | Application/Significance | Reference |

|---|---|---|---|

| Bioactive Heterocycles (e.g., 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide) | 3,4,5-trimethoxyphenyl fragment | Antiproliferative agents targeting tubulin | nih.gov |

| Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate | Methyl 3,4,5-trimethoxybenzoate | Bioactive metabolite of trimebutine | nih.gov |

| (±)-7-O-Galloyltricetiflavan | Trimethoxybenzoyl chloride | Antiviral and anti-inflammatory activities | rsc.org |

| Substituted Azetidinones | Methyl 3,4,5-trimethoxybenzoate | Potential antibacterial agents | derpharmachemica.com |

| Flavones and Flavenes | 3,4,5-trimethoxybenzoyl chloride | Flavonoid synthesis | arkat-usa.org |

Development of Chemical Probes and Research Tools

The photophysical properties of molecules containing the 3,4,5-trimethoxybenzoate group have been explored for the development of chemical probes and research tools. For instance, the fluorescence of N-phenyl-1-naphthylamine is quenched by methyl 3,4,5-trimethoxybenzoate, a phenomenon that can be harnessed in the design of fluorescent probes. oup.com This quenching is attributed to a charge-transfer interaction through hydrogen bonding between the fluorophore and the quencher. oup.com

In the field of chemical biology, derivatives of 3,4,5-trimethoxybenzoate are being investigated as molecular tools to study biological systems. ontosight.ai For example, novel derivatives of dilazep, incorporating a 3,4,5-trimethoxybenzoate moiety, have been synthesized and evaluated as inhibitors of human equilibrative nucleoside transporter 1 (hENT1), highlighting their potential as pharmacological tools. nih.gov The synthesis of these tools often involves the use of 3,4,5-trimethoxybenzoyl chloride to introduce the key structural feature. nih.gov

Furthermore, the 3,4,5-trimethoxybenzoate unit has been incorporated into more complex systems, such as fluorescent probes for detecting specific analytes. While a study on a sensor for Zn2+ did not show a fluorescence response to methyl 3,4,5-trimethoxybenzoate, it underscores the use of such compounds as negative controls in the validation of new probes. rsc.org

Exploration in Materials Science

The unique electronic and structural characteristics of the 3,4,5-trimethoxybenzoate moiety have prompted its investigation in various areas of materials science.

Polymer Chemistry Applications

In polymer chemistry, derivatives of gallic acid, such as those related to this compound, have been studied for their role in the photostabilization of polymers like PVC. researchgate.net The incorporation of these molecules can help to mitigate the degradation of the polymer upon exposure to UV light. researchgate.net

Surface Modification of Materials

The ability of trimebutine maleate, which contains the 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate structure, to inhibit the corrosion of aluminum in acidic environments suggests its potential for surface modification. amazonaws.com The molecule adsorbs onto the metal surface, forming a protective layer that prevents corrosion. amazonaws.com This property is attributed to the presence of heteroatoms (O and N) and the aromatic rings in its structure. amazonaws.com

Functionalized Materials with Specific Electronic Properties

Research into conjugates of gallic acid has revealed their potential for creating materials with interesting nonlinear optical (NLO) properties. researchgate.neteurekaselect.com The synthesis of 4-acetyl this compound and its subsequent analysis using Density Functional Theory (DFT) indicated a small HOMO-LUMO energy gap, which facilitates charge transfer within the molecule, a key characteristic for NLO materials. researchgate.neteurekaselect.com The calculated polarizability, dipole moment, and first hyperpolarizability values further support the potential of these compounds in NLO applications. researchgate.neteurekaselect.com

Agrochemical Research Applications

The 3,4,5-trimethoxybenzoate scaffold has also found applications in the field of agrochemical research, particularly in the development of plant growth regulators and herbicides.

A patent has described a gallic acid derivative, methanone-(3′,4′,5′-trimethoxy) phenyl, 1-naphthyl, 2-O-4″-ethyl but-2″-enoate, which exhibits potent plant growth promoting activity. google.com This highlights the potential of designing novel plant growth regulators based on the 3,4,5-trimethoxyphenyl moiety.

In the area of herbicide development, certain ester derivatives have shown promising activity. researchgate.net For instance, some ester derivatives that can be dissolved or dispersed in water have displayed higher herbicidal activity against species like Lolium multiflorum Lam. and Brassica campestris compared to other derivatives. researchgate.net One particular compound demonstrated an IC50 value against the shoot growth of Brassica campestris that was superior to the commercial herbicide glyphosate, indicating its potential for development as a water-based herbicide. researchgate.net

Role as Analytical Reference Standards in Chromatography and Spectroscopy

This compound, and its derivatives, serve as crucial analytical reference standards in the fields of chromatography and spectroscopy. The high purity and well-characterized nature of these compounds make them indispensable for the development, validation, and quality control of analytical methods, particularly within the pharmaceutical industry. Their primary function is to ensure the accuracy and reliability of qualitative and quantitative analyses.

Reference standards are essential for confirming the identity of a substance and for determining its concentration in a sample. In chromatography, a known amount of the reference standard is used to create a calibration curve, against which the concentration of the analyte in an unknown sample can be accurately measured. Similarly, in spectroscopy, the spectral data of the reference standard provides a benchmark for the identification and quantification of the compound of interest.

Derivatives of this compound, such as (Z)-2-Phenylbut-1-enyl 3,4,5-trimethoxybenzoate, are utilized as impurity reference standards in the analysis of active pharmaceutical ingredients (APIs) like Trimebutine Maleate. lgcstandards.comlgcstandards.com These standards are critical for monitoring the levels of impurities and degradation products in drug formulations, ensuring the safety and efficacy of the final medicinal product. The availability of high-quality, globally relevant pharmaceutical reference standards, often manufactured under ISO/IEC 17025 and accompanied by a comprehensive Certificate of Analysis, is vital for analytical development and release testing. lgcstandards.com

The characterization of these reference standards involves a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of these compounds. klivon.com Spectroscopic methods, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Mass Spectrometry (MS), are employed to confirm the chemical structure and identity of the synthesized standards. researchgate.netbenthamdirect.com For instance, detailed spectroscopic investigations and Density Functional Theory (DFT) studies have been conducted on derivatives like 4-acetamidothis compound to thoroughly characterize their molecular and electronic properties. researchgate.netbenthamdirect.com

The data generated from these analyses provide the necessary information for their use as reliable reference materials. While specific chromatographic and spectroscopic data for this compound itself is not extensively detailed in publicly available literature, the data for its closely related derivatives highlight the types of analytical parameters established for such standards.

Table 1: Analytical Techniques for Characterization of this compound Derivatives

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | klivon.com |

| ¹H NMR Spectroscopy | Structural elucidation, proton environment analysis. | researchgate.netbenthamdirect.com |

| ¹³C NMR Spectroscopy | Structural elucidation, carbon skeleton analysis. | researchgate.netbenthamdirect.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | researchgate.netbenthamdirect.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | researchgate.netbenthamdirect.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of electronic transitions. | researchgate.netbenthamdirect.com |

Q & A

Q. What are the standard synthetic routes for preparing Phenyl 3,4,5-trimethoxybenzoate and its derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 3,4,5-trimethoxybenzoic acid with phenol derivatives under acid- or base-catalyzed conditions. For example, methyl 3,4,5-trimethoxybenzoate derivatives are synthesized via electrophilic substitution (e.g., bromination or nitration) using reagents like HNO₃ or Br₂ in acetic acid . Optimization includes controlling stoichiometry, temperature (reflux conditions), and catalyst selection (e.g., DMAP or pyridine for acylations). Column chromatography with gradients of CH₂Cl₂/MeOH is commonly used for purification .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical. HRMS identifies molecular ions (e.g., [M+H]⁺ at m/z 559.2077 for complex esters) and fragmentation pathways, while NMR confirms substitution patterns (e.g., methoxy group integration at δ 3.8–4.0 ppm) . Purity is assessed via HPLC with UV detection (λ = 254 nm), and melting points are used for crystalline derivatives .

Q. How can researchers purify this compound salts from reaction mixtures?

- Methodological Answer : Ion-exchange chromatography is effective for isolating salts. For example, [2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate maleate is purified using IR-120 resin saturated with the free base. Elution with aqueous NH₄OH removes impurities, and lyophilization yields the protonated form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 3,4,5-trimethoxybenzoate derivatives with enhanced bioactivity?

- Methodological Answer : SAR is explored by systematically varying ester substituents (e.g., alkyl chains, aromatic rings) and evaluating cytotoxicity. For instance, replacing phenyl with naphthalene (compound 11) increases potency against oral squamous cell carcinoma by 2.3-fold compared to butyl esters . Computational docking (e.g., AutoDock) predicts binding affinities to targets like opiate receptors, followed by in vitro validation using receptor-binding assays .

Q. What experimental strategies resolve contradictions in mechanistic data for 3,4,5-trimethoxybenzoate derivatives?

- Methodological Answer : Conflicting results (e.g., spasmolytic vs. opiate receptor-mediated effects) require multi-target assays. Use selective receptor antagonists (e.g., naloxone for μ-opiate receptors) in ex vivo tissue models to isolate mechanisms. Pharmacokinetic studies (e.g., plasma protein binding assays) clarify whether discrepancies arise from bioavailability differences .

Q. How can researchers optimize 3,4,5-trimethoxybenzoate derivatives for specific applications like antimicrobial agents or polymer building blocks?

- Methodological Answer : For antimicrobial activity, introduce electron-withdrawing groups (e.g., nitro or halogens) to enhance membrane penetration. For polymers, modify the benzoate core with long-chain alkoxy groups (e.g., decyloxy) to improve thermal stability. Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables grafting onto polymeric backbones .

Q. What in vitro assays are recommended for evaluating the antiparasitic activity of 3,4,5-trimethoxybenzoate analogs?

- Methodological Answer : Use Trypanosoma cruzi trypomastigote assays with resazurin-based viability staining. Compare IC₅₀ values against reference drugs (e.g., benznidazole). Synergistic effects are tested via checkerboard assays with fixed-ratio combinations. Metabolic stability is assessed using liver microsome models to prioritize leads with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.